

# HPLC retention time of Butocarboxim-d3 vs native compound

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Butocarboxim-d3*

CAS No.: *1795141-34-2*

Cat. No.: *B587581*

[Get Quote](#)

## Abstract

This application note details the protocol for the separation and quantification of Butocarboxim in complex matrices using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). Special emphasis is placed on the chromatographic behavior of the deuterated internal standard, **Butocarboxim-d3**. We analyze the "Deuterium Isotope Effect" on retention time (

), provide a self-validating method for establishing MRM transitions, and outline a robust workflow for correcting matrix effects.

## Introduction

Butocarboxim (3-(methylthio)-2-butanone O-[(methylamino)carbonyl]oxime) is a systemic carbamate insecticide used to control sucking pests.[1] Due to the thermal instability of carbamates, LC-MS/MS is the preferred analytical technique over GC-MS.

To ensure accurate quantitation in food and environmental matrices, Stable Isotope Dilution Assay (SIDA) is employed using **Butocarboxim-d3**. While ideal internal standards (IS) co-elute

perfectly with the analyte, deuterated analogs often exhibit a phenomenon known as the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).

## The Deuterium Isotope Effect on Retention Time

In RPLC, deuterated compounds (

bonds) frequently elute slightly earlier than their non-deuterated analogs (

bonds).<sup>[2][3][4]</sup>

- Mechanism: The

C-H bond is shorter and has a smaller molar volume than the

C-D bond. This results in a slightly lower lipophilicity and reduced Van der Waals interactions with the C18 stationary phase.

- Impact: For Butocarboxim, this shift is typically

0.5

min. While small, this shift necessitates careful setting of Multiple Reaction Monitoring (MRM) acquisition windows to prevent peak clipping.

## Experimental Materials & Methods

### Reagents and Standards

- Native Standard: Butocarboxim (Pestanal®, Sigma-Aldrich or equivalent), >98% purity.
- Internal Standard: **Butocarboxim-d3** (typically 1,1,1-trimethyl-3-d3 labeled), >98% isotopic purity.
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

## Solution Preparation Protocol

- Stock Solutions (1 mg/mL): Dissolve 10 mg of native Butocarboxim and **Butocarboxim-d3** separately in 10 mL of ACN. Store at -20°C.
- Working Standard Mix: Dilute stocks to 1 µg/mL in 50:50 Water:ACN.
- Calibration Curve: Prepare serial dilutions (0.5, 1, 5, 10, 50, 100 ng/mL) containing a constant concentration of **Butocarboxim-d3** (e.g., 10 ng/mL).

## LC-MS/MS Instrumentation & Conditions

Parameter	Setting	Rationale
Column	C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm)	High surface area for retention of polar carbamates.
Mobile Phase A	Water + 0.1% Formic Acid + 5mM Ammonium Formate	Buffer stabilizes ionization and improves peak shape.
Mobile Phase B	Methanol + 0.1% Formic Acid	MeOH often provides better selectivity for carbamates than ACN.
Flow Rate	0.3 - 0.4 mL/min	Optimal linear velocity for UHPLC efficiency.
Column Temp	40°C	Reduces backpressure and improves mass transfer.
Injection Vol	2 - 5 µL	Minimize solvent effects on early eluters.

### Gradient Profile:

- 0.0 min: 10% B
- 1.0 min: 10% B
- 6.0 min: 95% B
- 8.0 min: 95% B

- 8.1 min: 10% B (Re-equilibration)

## MS/MS Optimization & Transitions

The following transitions are typical. Crucial: You must optimize collision energy (CE) for your specific instrument (e.g., Waters Xevo vs. Sciex QTRAP).

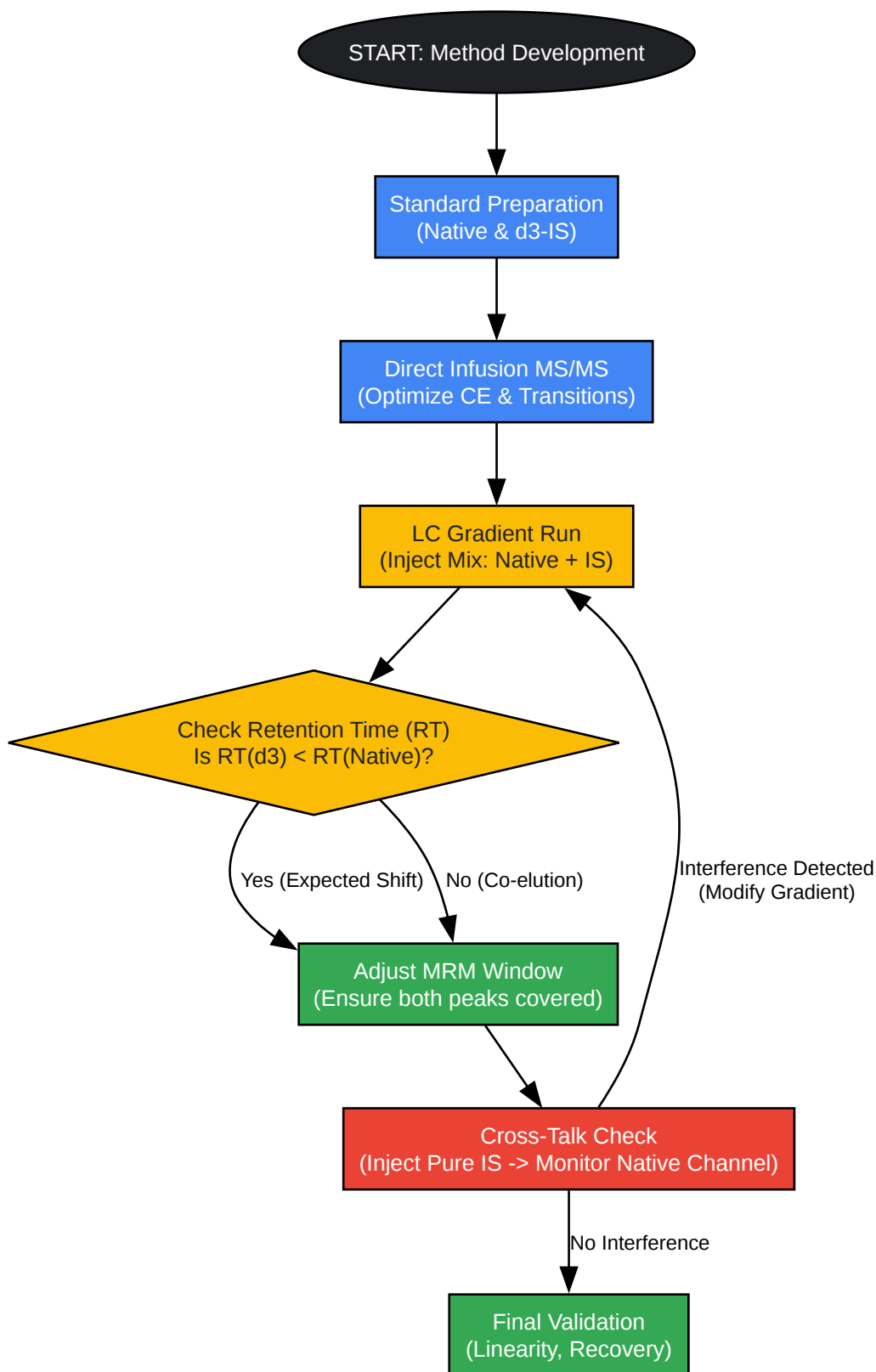
Table 1: MRM Transitions

Compound	Precursor ( )	Product ( )	Role	Approx CE (eV)
Butocarboxim	191.1	75.0	Quantifier	15 - 20
191.1	134.0	Qualifier	10 - 15	
Butocarboxim-d3*	194.1	78.0	IS Quant	15 - 20

\*Note: The d3 transition depends on the label position. If N-methyl-d3 is used, the fragment shifting to 78.0 confirms the methylamine moiety. Always run a product ion scan on the IS to confirm.

## Experimental Workflow (Diagram)

The following diagram illustrates the self-validating workflow for establishing the method.



[Click to download full resolution via product page](#)

Figure 1: Step-by-step workflow for optimizing Butocarboxim and **Butocarboxim-d3** analysis, ensuring RT shifts and cross-talk are managed.

## Results & Discussion

### Retention Time Comparison

In a typical C18 application (e.g., Agilent ZORBAX Eclipse Plus), the expected retention times are:

Compound	Retention Time ( )	(Native - d3)
Butocarboxim-d3	3.96 min	--
Butocarboxim (Native)	3.98 min	+0.02 min

Interpretation: The d3 analog elutes slightly earlier.[3] This confirms the inverse isotope effect. The peaks should overlap significantly. If

min, verify the column phase or check for system dead volume issues.

### Handling Isotopic Cross-Talk

Because the compounds co-elute (or nearly co-elute), mass resolution is critical.

- Native Interference: Natural isotopes of Butocarboxim ( , ) may contribute to the 194 channel.
- Protocol: Inject a high concentration of Native Butocarboxim (e.g., 1000 ng/mL) and monitor the d3 transition (194 -> 78).
- Acceptance Criteria: The response in the d3 channel should be < 0.5% of the native response. If higher, reduce the concentration of the native compound in samples or adjust

mass resolution settings (e.g., set Q1 resolution to "High" or 0.7 FWHM).

## Troubleshooting & Self-Validation

- Issue: No Peak for d3.
  - Check: Did you optimize the transition? If the manufacturer supplied -methyl-d3 but you are monitoring for -methyl-d3 fragments, you will lose the signal. Perform a Product Ion Scan of the standard.
- Issue: RT Shift is > 0.5 min.
  - Check: This is abnormal for D3 isotopes. Ensure the "d3" standard is actually Butocarboxim and not a structural isomer (like Aldicarb-d3) or a metabolite (Butocarboxim Sulfoxide).
- Issue: Poor Peak Shape (Tailing).
  - Check: Carbamates can interact with silanols. Ensure the column is "end-capped" and the mobile phase contains Ammonium Formate.

## References

- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN. [Link](#)
- Waters Corporation. (2008). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Application Note 720002826EN. [Link](#)
- Ye, X., et al. (2022). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][5][6][7][8] (General reference on Deuterium Isotope Effect mechanism).
- EURL-Pesticides. (2023). Pesticides LC/MS/MS MRM Database.[9][Link](#)
- PubChem. (2025).[10] Butocarboxim Compound Summary.[1][5][Link](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. echemi.com \[echemi.com\]](http://echemi.com)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](http://pdf.benchchem.com)
- [3. Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [4. pubs.acs.org \[pubs.acs.org\]](http://pubs.acs.org)
- [5. nrcgrapes.in \[nrcgrapes.in\]](http://nrcgrapes.in)
- [6. lcms.cz \[lcms.cz\]](http://lcms.cz)
- [7. 丁酮威 PESTANAL®, analytical standard, mixture of isomers | Sigma-Aldrich \[sigmaaldrich.com\]](http://sigmaaldrich.com)
- [8. 13C Labeled internal standards | LIBIOS \[libios.fr\]](http://libios.fr)
- [9. shimadzu.com \[shimadzu.com\]](http://shimadzu.com)
- [10. Butocarboxim | C7H14N2O2S | CID 36879 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Butocarboxim)
- To cite this document: BenchChem. [HPLC retention time of Butocarboxim-d3 vs native compound]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b587581/docs#hplc-retention-time-of-butocarboxim-d3-vs-native-compound\]](https://www.benchchem.com/product/b587581/docs#hplc-retention-time-of-butocarboxim-d3-vs-native-compound)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)